molecular formula C13H19NO2S B5163756 (2,6-Dimethylmorpholin-4-yl)(5-ethylthiophen-3-yl)methanone

(2,6-Dimethylmorpholin-4-yl)(5-ethylthiophen-3-yl)methanone

Cat. No.: B5163756
M. Wt: 253.36 g/mol
InChI Key: VUCBHSLCLJWNPE-UHFFFAOYSA-N
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Description

(2,6-Dimethylmorpholin-4-yl)(5-ethylthiophen-3-yl)methanone is a chemical compound that features a morpholine ring substituted with two methyl groups and a thiophene ring substituted with an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dimethylmorpholin-4-yl)(5-ethylthiophen-3-yl)methanone typically involves the reaction of 2,6-dimethylmorpholine with 5-ethylthiophene-3-carboxylic acid chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can ensure precise control over temperature, pressure, and reactant concentrations, leading to a more efficient and scalable process.

Chemical Reactions Analysis

Types of Reactions

(2,6-Dimethylmorpholin-4-yl)(5-ethylthiophen-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions, where the methyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

(2,6-Dimethylmorpholin-4-yl)(5-ethylthiophen-3-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2,6-Dimethylmorpholin-4-yl)(5-ethylthiophen-3-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2,6-Dimethylmorpholin-4-yl)(5-methylthiophen-3-yl)methanone
  • (2,6-Dimethylmorpholin-4-yl)(5-propylthiophen-3-yl)methanone
  • (2,6-Dimethylmorpholin-4-yl)(5-butylthiophen-3-yl)methanone

Uniqueness

(2,6-Dimethylmorpholin-4-yl)(5-ethylthiophen-3-yl)methanone is unique due to the specific substitution pattern on the morpholine and thiophene rings. This unique structure can lead to distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

(2,6-dimethylmorpholin-4-yl)-(5-ethylthiophen-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2S/c1-4-12-5-11(8-17-12)13(15)14-6-9(2)16-10(3)7-14/h5,8-10H,4,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUCBHSLCLJWNPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CS1)C(=O)N2CC(OC(C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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